molecular formula C11H20O2 B1594583 Menthyl formate CAS No. 2230-90-2

Menthyl formate

Cat. No.: B1594583
CAS No.: 2230-90-2
M. Wt: 184.27 g/mol
InChI Key: XEYZAKCJAFSLGZ-UHFFFAOYSA-N
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Description

C11H20O2 . It is a clear, colorless liquid with a pleasant, minty aroma, derived from menthol and formic acid. This compound is widely used in various industries, including flavor and fragrance, pharmaceuticals, and cosmetics.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: Menthyl formate can be synthesized through the esterification of menthol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: In an industrial setting, the reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The process may also involve the use of molecular sieves to remove water, driving the equilibrium towards the formation of the ester.

Types of Reactions:

  • Hydrolysis: this compound can undergo hydrolysis in the presence of a strong base or acid to yield menthol and formic acid.

  • Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce menthol.

  • Oxidation: Oxidation reactions are less common but can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed:

  • Hydrolysis: Menthol and formic acid.

  • Reduction: Menthol.

  • Oxidation: Various oxidized derivatives of menthol.

Scientific Research Applications

Menthyl formate has several applications in scientific research:

  • Flavor and Fragrance Industry: It is used as a flavoring agent in food products and perfumes due to its pleasant minty aroma.

  • Pharmaceuticals: this compound is used in topical formulations for its cooling and soothing properties.

  • Cosmetics: It is an ingredient in various cosmetic products, including creams and lotions, for its refreshing sensation.

  • Biological Research: The compound is used in studies related to olfactory receptors and sensory perception.

Mechanism of Action

Menthyl formate exerts its effects primarily through its interaction with sensory receptors. The menthol component activates transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation. This activation leads to a cooling and refreshing sensation when applied topically or ingested.

Molecular Targets and Pathways Involved:

  • TRPM8 Channels: Activation of these channels leads to the cooling sensation.

  • Olfactory Receptors: Interaction with specific olfactory receptors contributes to its aroma.

Comparison with Similar Compounds

Menthyl formate is similar to other menthol derivatives, such as menthol acetate and menthol propionate. it is unique in its combination of menthol and formic acid, which provides a distinct cooling effect and aroma. Other similar compounds include:

  • Menthol Acetate: Used in flavoring and perfumes.

  • Menthol Propionate: Also used in flavoring and cosmetics.

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Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYZAKCJAFSLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862882
Record name 2-Isopropyl-5-methylcyclohexyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid/Sweet minty aroma
Record name Menthyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Sparingly soluble (in ethanol)
Record name Menthyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.933-0.939
Record name Menthyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2230-90-2
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-5-methylcyclohexyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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